molecular formula C15H19BrSi B8535159 Silane, (4-bromophenyl)tri-2-propenyl- CAS No. 450371-47-8

Silane, (4-bromophenyl)tri-2-propenyl-

Cat. No.: B8535159
CAS No.: 450371-47-8
M. Wt: 307.30 g/mol
InChI Key: LQHLVCZFLLBWDS-UHFFFAOYSA-N
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Description

Silane, (4-bromophenyl)tri-2-propenyl- is a silicon-based organometallic compound characterized by a central silicon atom bonded to a 4-bromophenyl group and three allyl (2-propenyl) groups. The 4-bromophenyl moiety introduces aromatic stability and bromine’s electrophilic reactivity, while the allyl groups provide sites for polymerization or crosslinking. This compound’s hybrid structure combines the hydrophobicity and thermal stability of aromatic systems with the reactive versatility of silanes, making it suitable for applications in materials science, surface modification, and organic synthesis .

Silanes are widely used as coupling agents, surface modifiers, and precursors in polymer chemistry.

Properties

CAS No.

450371-47-8

Molecular Formula

C15H19BrSi

Molecular Weight

307.30 g/mol

IUPAC Name

(4-bromophenyl)-tris(prop-2-enyl)silane

InChI

InChI=1S/C15H19BrSi/c1-4-11-17(12-5-2,13-6-3)15-9-7-14(16)8-10-15/h4-10H,1-3,11-13H2

InChI Key

LQHLVCZFLLBWDS-UHFFFAOYSA-N

Canonical SMILES

C=CC[Si](CC=C)(CC=C)C1=CC=C(C=C1)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The unique properties of Silane, (4-bromophenyl)tri-2-propenyl- are best contextualized through comparison with structurally or functionally related compounds. Below is a detailed analysis:

Triethylsilane (C₆H₁₆Si)

  • Structure : Silicon bonded to three ethyl groups and one hydrogen atom.
  • Applications : Common reducing agent in organic synthesis (e.g., deoxygenation of alcohols).
  • Reactivity : Less sterically hindered than the target compound due to smaller alkyl substituents. Lacks aromatic or bromine functionalities, limiting its utility in electrophilic reactions.
  • Key Difference : The absence of a 4-bromophenyl group or allyl chains reduces its versatility in polymerization or crosslinking applications.

Tetravinylsilane (C₈H₁₂Si)

  • Structure : Silicon bonded to four vinyl groups.
  • Applications : Crosslinking agent in silicone polymers and ceramics.
  • Key Difference: While both compounds feature unsaturated hydrocarbon chains, tetravinylsilane’s lack of an aromatic bromine limits its use in creating hybrid organic-inorganic materials requiring directed functionalization .

DSPE-SS-PEG-Silane (C₆₈H₁₃₉NO₅P₂S₂₅₇)

  • Structure : Combines phospholipid (DSPE), disulfide bond (SS), PEG chain, and silane.
  • Applications: Drug delivery, targeted nanocarriers, and surface conjugation in biomedicine.
  • Reactivity: Silane enables surface anchoring, while PEG reduces immunogenicity. The disulfide bond allows redox-responsive drug release.
  • Key Difference : The target compound lacks PEG’s hydrophilicity and phospholipid’s membrane affinity but offers superior aromatic stability and bromine-mediated reactivity for organic synthesis .

N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide

  • Structure: Pyridazinone derivative with a 4-bromophenyl group.
  • Applications: FPR2 agonist in immunology and inflammation research.
  • Reactivity : Activates calcium mobilization in neutrophils but lacks silane’s surface-modifying properties.

Data Table: Comparative Analysis of Silane Derivatives

Compound Name Molecular Weight Key Functional Groups Applications Reactivity Highlights
Silane, (4-bromophenyl)tri-2-propenyl- ~300–350 (est.) 4-Bromophenyl, allyl, silane Crosslinking, surface coating Bromine substitution, allyl polymerization
Triethylsilane 116.28 Ethyl, silane Organic reduction Hydrogen donation, low steric hindrance
DSPE-SS-PEG-Silane 1287.49 PEG, disulfide, phospholipid Drug delivery, nanocarriers Redox-responsive, biocompatible
Tetravinylsilane 112.26 Vinyl, silane Polymer crosslinking Radical-initiated polymerization

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